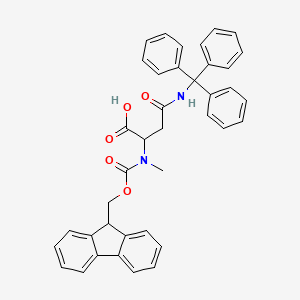

Fmoc-N-Me-Asn(Trt)-OH

Description

Significance of Modified Amino Acids in Peptide Science

The 20 proteinogenic amino acids provide a vast combinatorial space for peptide design. rsc.org However, the development of peptides as drug candidates is often hampered by poor pharmacokinetic properties, including low stability against enzymes and poor cell membrane permeability. scielo.org.mx The incorporation of modified amino acids is a powerful strategy to overcome these limitations. scielo.org.mxrsc.org These non-natural amino acids can enhance a peptide's therapeutic potential by improving its stability, bioavailability, and target specificity. benthamdirect.comnih.gov

Modifications can range from simple alterations like stereochemical changes to more complex additions of functional groups. rsc.orgnih.gov These changes can induce specific secondary structures, such as turns and helices, and alter the hydrogen-bonding patterns within the peptide backbone. rsc.org By strategically introducing modified amino acids, scientists can fine-tune the pharmacological profile of a peptide, leading to the development of more effective and robust peptide-based drugs and research probes. rsc.orgnih.gov

Overview of Fmoc-N-Me-Asn(Trt)-OH as a Specialized Building Block

This compound is a prime example of a highly specialized amino acid derivative designed for advanced peptide synthesis. biosynth.com Its utility stems from the synergistic action of its three principal components:

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the amino terminus. cymitquimica.com In Fmoc-based SPPS, the Fmoc group prevents unwanted reactions at the N-terminus during the coupling of the next amino acid in the sequence. nih.gov It is readily removed by a mild base, typically piperidine (B6355638), to allow for the stepwise elongation of the peptide chain. ambeed.com

Trt (Trityl) Group: The side chain of asparagine contains a primary amide, which is reactive and can interfere with the coupling chemistry during peptide synthesis. The trityl group is a bulky and acid-labile protecting group that shields this amide functionality. cymitquimica.com This protection is crucial to prevent side reactions and ensure the integrity of the growing peptide. The Trityl group is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.

N-Me (N-methyl) Group: The methylation of the backbone amide nitrogen is a key modification that imparts unique properties to the resulting peptide. This seemingly minor alteration can have profound effects on the peptide's conformation and biological activity. scielo.org.mx

The combination of these three groups in a single molecule makes this compound a valuable and efficient tool for incorporating N-methylated asparagine into a peptide sequence with a high degree of control and precision.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 941296-80-6 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₃₉H₃₄N₂O₅ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 610.70 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder or crystals sigmaaldrich.com |

| Application | Peptide synthesis sigmaaldrich.comsigmaaldrich.com |

| Functional Groups | Fmoc, Amide cymitquimica.comsigmaaldrich.com |

Historical Context of N-Methylated Amino Acids in Peptide Synthesis

The presence of N-methylated amino acids in naturally occurring peptides, which often exhibit a wide range of biological activities including antibiotic and anticancer properties, has long been recognized. google.com This natural precedent spurred interest in the chemical synthesis of N-methylated amino acids to explore their potential in medicinal chemistry. google.commonash.edu

Early methods for N-methylation faced challenges, including the potential for racemization and the need for harsh reaction conditions. google.commonash.edu Over the years, significant advancements have been made in developing milder and more efficient synthetic routes. monash.edu The development of methods for incorporating these modified residues into solid-phase peptide synthesis has been a crucial step forward.

The incorporation of N-methylated amino acids is now a well-established strategy in peptide drug design. monash.edu N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, enhance its membrane permeability, and constrain its conformational flexibility. scielo.org.mxbenthamdirect.com This conformational constraint can lead to improved receptor selectivity and binding affinity. researchgate.net The strategic placement of N-methylated residues within a peptide sequence allows for the fine-tuning of its biological and pharmacological properties, making it an invaluable tool in the development of novel peptide therapeutics. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDIRBPZCFMAZ-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Fmoc N Me Asn Trt Oh

General Strategies for N-Methylation of Amino Acids

N-methylation is a minimal modification that can significantly improve the pharmacokinetic properties of peptides. nih.gov The process involves the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group. This modification can be achieved through various synthetic routes, broadly categorized into solution-phase and solid-phase approaches. acs.org

Solution-phase synthesis of N-methyl amino acids often serves as the foundation for more advanced solid-phase methods. A notable approach is the Fukuyama procedure, which involves the N-alkylation of amino acids protected with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.org Other common methods include the use of methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. acs.org For instance, an efficient N-methylation of amino acid derivatives can be achieved using dimethyl sulfate with sodium hydride and a catalytic amount of water, which generates a highly reactive form of sodium hydroxide. acs.orgnih.gov While effective, solution-phase methods can be labor-intensive and may require extensive purification of the final product. acs.org

Solid-phase synthesis offers a more streamlined and efficient alternative for preparing Fmoc-N-methyl-amino acid (Fmoc-N-Me-AA-OH) precursors. This strategy involves temporarily anchoring the amino acid to a polymer support, performing the N-methylation reaction, and then cleaving the desired product from the support. acs.orgresearchgate.net This approach simplifies purification and allows for the synthesis of a wide range of N-methylated amino acids.

One of the most effective and widely adopted solid-phase methods is the Biron-Kessler method, which is an adaptation of the Fukuyama solution-phase chemistry. nih.gov This practical, three-step procedure is performed on the resin-bound amino acid and is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov

The three core steps are:

Amine Activation (Sulfonylation): The free α-amino group of the resin-bound amino acid is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The resulting sulfonamide acidifies the N-H proton, making it susceptible to deprotonation and subsequent alkylation. nih.govnih.gov

N-Methylation: The sulfonamide is treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a methylating agent (e.g., dimethyl sulfate) to introduce the methyl group onto the nitrogen atom. acs.orgnih.gov

Deprotection (Desulfonylation): The o-NBS protecting group is removed using a thiol, typically mercaptoethanol, in the presence of a base, which liberates the N-methylated amine. nih.gov This free secondary amine can then be protected with an Fmoc group. nih.gov

This entire sequence can be optimized to be completed rapidly, in some cases in as little as 35 minutes, making it highly efficient for peptide synthesis. nih.gov

To synthesize the free acid Fmoc-N-Me-AA-OH, the 2-chlorotrityl chloride (2-CTC) resin is frequently employed as a temporary solid-phase anchor for the amino acid's carboxylic acid group. nih.govcsic.esglpbio.com The 2-CTC resin is highly acid-sensitive, which is its key advantage. peptide.combachem.com

The process involves:

Attaching the initial Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) to the 2-CTC resin.

Removing the N-terminal Fmoc group.

Performing the three-step Biron-Kessler N-methylation on the resin.

Protecting the newly formed N-methyl amine with an Fmoc group.

Cleaving the final product, Fmoc-N-Me-Asn(Trt)-OH, from the resin.

Cleavage from the 2-CTC resin is achieved under exceptionally mild acidic conditions, such as a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov These conditions are gentle enough to leave other acid-labile side-chain protecting groups, like the Trityl (Trt) group on the asparagine, intact. nih.govpeptide.com

The choice of methylating agent in the Biron-Kessler method is critical for reaction efficiency. Both dimethyl sulfate and methyl iodide have been successfully used for the N-methylation of o-NBS-protected amino acids on 2-CTC resin. nih.govcsic.es

Studies directly comparing the two reagents in this specific solid-phase context have shown that both can produce the desired N-methylated amino acid in high yield and purity. nih.govmdpi.com In some solution-phase applications, dimethyl sulfate has been reported to be more effective where methyl iodide failed. researchgate.net Furthermore, dimethyl sulfate is often considered a more economical choice. acs.orgnih.gov The selection can depend on specific laboratory protocols and the amino acid being modified.

Below is a comparative table based on findings for the synthesis of Fmoc-N-Me-AA-OH on 2-CTC resin.

| Feature | Dimethyl Sulfate | Methyl Iodide |

|---|---|---|

| Typical Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |

| Reported Yield | High (>70%) | High (>70%) |

| Reported Purity | High | High |

| Relative Cost | Often less expensive | Generally more expensive |

| Reference Findings | Effective and practical for improving N-alkylation of arylsulfonylamino esters. acs.org | Successfully used in solid-phase synthesis with outcomes comparable to dimethyl sulfate. nih.govmdpi.com |

Solid-Phase N-Methylation Approaches for Fmoc-N-Me-AA-OH Precursors

Protection of Asparagine Side Chain for this compound Synthesis

The synthesis of this compound requires careful management of the asparagine side-chain amide. Without protection, this functional group is prone to undergoing undesirable side reactions during peptide synthesis. The trityl (Trt) group is the preferred protecting group for the asparagine side chain in Fmoc-based chemistry for two primary reasons. peptide.com

First, the Trt group prevents the dehydration of the side-chain amide to a nitrile (forming a β-cyanoalanine residue). peptide.comnih.gov This side reaction can occur during the carboxyl group activation step, which is necessary to form a peptide bond, particularly when using carbodiimide (B86325) reagents. peptide.com

Second, the bulky and lipophilic Trt group significantly enhances the solubility of the amino acid derivative. peptide.comadvancedchemtech.com Fmoc-Asn-OH is notoriously insoluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). peptide.comgoogle.com In contrast, Fmoc-Asn(Trt)-OH dissolves readily, facilitating handling and improving coupling efficiency during synthesis. peptide.comadvancedchemtech.com The Trt group is stable to the basic conditions used for Fmoc removal but is easily cleaved with standard TFA cocktails during the final deprotection and cleavage of the peptide from the resin. peptide.comadvancedchemtech.com

Trityl Group Introduction

The protection of the asparagine side-chain amide is critical to prevent undesirable side reactions during peptide synthesis. peptide.comadvancedchemtech.com Specifically, dehydration of the amide to a nitrile can occur during the activation of the carboxylic acid group, particularly when using carbodiimide reagents. advancedchemtech.com The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com

Introduction of the Trt group onto the side-chain amide of asparagine significantly improves the solubility of the resulting amino acid derivative. peptide.com Unprotected Fmoc-Asn-OH has very poor solubility in common organic solvents used in peptide synthesis like N,N-dimethylformamide (DMF), whereas Fmoc-Asn(Trt)-OH dissolves readily. peptide.comadvancedchemtech.com

The trityl group is typically introduced by reacting the Fmoc-protected asparagine with trityl chloride in the presence of a base. The Trt group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but can be easily cleaved with acids like trifluoroacetic acid (TFA) during the final deprotection step. peptide.comadvancedchemtech.com Variations of the trityl group, such as the 4-methyltrityl (Mtt) group, have also been developed to offer more rapid cleavage under milder acidic conditions. nih.gov

Table 1: Common Trityl-Type Protecting Groups for Asparagine Side Chain

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |

| Triphenylmethyl | Trt | Widely used in Fmoc chemistry; improves solubility. peptide.com | TFA-based cocktails. peptide.comadvancedchemtech.com |

| 4-Methyltrityl | Mtt | Allows for more rapid cleavage than Trt. nih.gov | Mildly acidic conditions. |

| 4,4'-Dimethoxytrityl | Dmt | More acid-labile than Trt. | Dilute acid. |

Orthogonal Protection Strategies for Asparagine Derivatives

Orthogonal protection is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. The synthesis of this compound is a prime example of this strategy. The Fmoc group protecting the α-amino group is base-labile, while the Trt group on the side chain is acid-labile. peptide.comwikipedia.org This orthogonality ensures that the side chain remains protected during the iterative removal of the Fmoc group at each step of peptide elongation. chempep.com

The Trt group is compatible with the tert-butyl (tBu)-based protecting groups often used for other amino acid side chains (e.g., Asp, Glu, Ser) in the common Fmoc/tBu strategy. researchgate.net All these acid-labile groups (Trt, tBu) are removed simultaneously at the end of the synthesis with a strong acid cocktail, typically containing TFA. advancedchemtech.com

For the synthesis of more complex peptides, such as cyclic or branched peptides, additional orthogonal protecting groups may be required. Groups like allyloxycarbonyl (Alloc), which is removed by palladium catalysis, or p-nitrobenzyloxycarbonyl (pNZ), removed under reductive conditions, offer further levels of orthogonality. researchgate.netresearchgate.net This allows for specific modifications to be made to the peptide chain while it is still attached to the solid support.

Table 2: Orthogonal Protecting Group Combinations in Peptide Synthesis

| α-Amino Protection | Side-Chain Protection | Cleavage Condition (α-Amino) | Cleavage Condition (Side-Chain) | Orthogonality |

| Fmoc | Trt, tBu, Boc | Base (e.g., Piperidine) wikipedia.org | Acid (e.g., TFA) peptide.com | Yes |

| Boc | Bzl, Z | Acid (e.g., TFA) | Hydrogenolysis | Yes |

| Alloc | Trt, tBu | Pd(0) catalyst researchgate.net | Acid (e.g., TFA) | Yes |

| Fmoc | Dde, ivDde | Base (e.g., Piperidine) | Hydrazine | Yes |

Fmoc Group Introduction for α-Amino Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis due to its base lability. wikipedia.orgchempep.com For a pre-methylated amino acid like N-Me-Asn(Trt)-OH, the Fmoc group is introduced to protect the secondary α-amino group.

The standard procedure for introducing the Fmoc group involves reacting the amino acid with an Fmoc-donating reagent under basic aqueous conditions. chempep.com Common reagents for this purpose include 9-fluorenylmethyl-chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgchempep.com

The synthesis of Fmoc-N-methyl amino acids can also be achieved through alternative routes. One efficient method proceeds via an intermediate 5-oxazolidinone, which is formed from the corresponding Fmoc-amino acid. acs.org This oxazolidinone ring is then reductively opened to yield the Fmoc-N-methyl amino acid. acs.org Another strategy for N-methylation, the Biron-Kessler method, involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which facilitates methylation. nih.govmdpi.com Following methylation, the o-NBS group is removed, and the Fmoc group can then be introduced.

Table 3: Common Reagents for Fmoc Group Introduction

| Reagent Name | Abbreviation | Typical Reaction Conditions |

| 9-Fluorenylmethyl-chloroformate | Fmoc-Cl | Basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). wikipedia.org |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Basic aqueous solution. wikipedia.orgchempep.com |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Reaction with dicyclohexylammonium (B1228976) salt of N-hydroxysuccinimide. wikipedia.org |

| Fmoc-benzotriazoles | - | Reaction with amino acids in the presence of triethylamine. organic-chemistry.org |

Role of Protecting Groups in Fmoc N Me Asn Trt Oh

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is a base-labile protecting group attached to the α-amino group of the asparagine derivative. Its primary function is to temporarily block the N-terminus of the amino acid, preventing it from reacting during the peptide bond formation with the preceding amino acid in the sequence.

In the widely used Fmoc/tBu strategy for solid-phase peptide synthesis, the Fmoc group provides temporary protection for the α-amino group. wikipedia.orgaltabioscience.com This protection is crucial to ensure that peptide bonds are formed selectively and in the correct sequence. altabioscience.com The Fmoc group is stable under the acidic conditions used to cleave other, more permanent side-chain protecting groups, a principle known as orthogonality. altabioscience.comnih.gov This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective removal of protecting groups at different stages of the synthesis.

The use of Fmoc protection offers several advantages in SPPS, including milder reaction conditions compared to older methods like the Boc/Benzyl approach. altabioscience.com The deprotection byproduct, dibenzofulvene, exhibits strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure the reaction goes to completion. wikipedia.orgchempep.com

Table 1: Key Characteristics of the Fmoc Protecting Group in SPPS

| Feature | Description |

|---|---|

| Protection Site | α-Amino group of the amino acid |

| Cleavage Condition | Mild basic conditions (e.g., piperidine) wikipedia.orgcreative-peptides.com |

| Stability | Stable to acidic conditions chempep.com |

| Orthogonality | Compatible with acid-labile side-chain protecting groups (e.g., Trt, tBu) altabioscience.com |

| Monitoring | Deprotection can be monitored by UV spectroscopy wikipedia.orgchempep.com |

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism. chempep.comnih.gov A mild base, most commonly a secondary amine like piperidine (B6355638), is used for this purpose. wikipedia.orgyoutube.com The process involves two main steps:

Proton Abstraction: The base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system. nih.govresearchgate.net

β-Elimination: This initial deprotonation is followed by an elimination reaction that cleaves the carbamate bond, releasing the free α-amino group of the peptide chain, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). chempep.comnih.gov

The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amino group. To prevent this, the secondary amine used for deprotection, such as piperidine, acts as a scavenger by reacting with the DBF to form a stable adduct. chempep.comnih.gov A typical solution used for this deprotection step is 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org

Trityl (Triphenylmethyl) Group on Asparagine Side Chain

The Trityl (Trt) group is an acid-labile protecting group attached to the side chain carboxamide of asparagine. peptide.com Its presence is crucial for preventing undesirable side reactions involving the amide functionality during the various steps of peptide synthesis. peptide.com

The side chain of asparagine contains a primary amide that can participate in unwanted chemical transformations under the conditions used for peptide synthesis. The bulky Trityl group provides steric hindrance and electronic protection to this amide, thereby minimizing these side reactions. peptide.com

During the activation of the carboxylic acid for peptide bond formation, the side chain amide of unprotected asparagine can undergo dehydration to form a nitrile (β-cyanoalanine). peptide.comnih.gov This side reaction leads to the incorporation of a modified amino acid into the peptide sequence, resulting in impurities that are often difficult to separate from the desired product. nih.gov The Trityl group on the side chain amide effectively prevents this dehydration reaction. peptide.com

Aspartimide formation is a significant side reaction that can occur with asparagine (and more commonly, aspartic acid) residues during peptide synthesis, particularly under basic conditions like the piperidine treatment used for Fmoc deprotection. researchgate.netiris-biotech.de This intramolecular cyclization involves the nucleophilic attack of the backbone amide nitrogen onto the side chain carbonyl group. The resulting five-membered succinimide ring (aspartimide) can then be opened by nucleophiles, such as piperidine or water, leading to a mixture of α- and β-peptides, as well as potential racemization. iris-biotech.deiris-biotech.de

The large steric bulk of the Trityl group on the asparagine side chain amide hinders the necessary geometry for the intramolecular cyclization, thereby effectively suppressing the formation of aspartimide. peptide.comresearchgate.net This protection is critical for maintaining the integrity of the peptide backbone and ensuring the purity of the final product, especially in sequences that are prone to this side reaction. iris-biotech.de

Table 2: Side Reactions of Asparagine Prevented by Trityl Protection

| Side Reaction | Description | Role of Trityl Group |

|---|---|---|

| Dehydration | Loss of water from the side chain amide to form a nitrile (β-cyanoalanine) during activation. nih.gov | Sterically and electronically protects the amide, preventing its conversion to a nitrile. peptide.com |

| Aspartimide Formation | Intramolecular cyclization to form a succinimide ring, leading to α/β-peptide mixtures and racemization. iris-biotech.de | The bulky group provides steric hindrance, preventing the intramolecular nucleophilic attack required for cyclization. peptide.comresearchgate.net |

Mechanism of Trityl Deprotection

The trityl (Trt) group, safeguarding the side-chain amide of asparagine, is a cornerstone of modern peptide synthesis, prized for its unique removal conditions. Its deprotection is a carefully orchestrated chemical event, pivotal for the successful synthesis of the target peptide.

Acid-Labile Cleavage (e.g., Trifluoroacetic Acid)

The most prevalent method for the removal of the trityl group is through acid-labile cleavage, typically employing strong acids like trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.com The mechanism is initiated by the protonation of the ether oxygen (in the case of Trt-protected alcohols) or the amide nitrogen of the asparagine side chain. total-synthesis.com This protonation enhances the leaving group's ability, facilitating the breaking of the carbon-nitrogen bond. total-synthesis.com

The cleavage of the Trt group is highly efficient in concentrated TFA, often used in a "cleavage cocktail" at the final stage of solid-phase peptide synthesis (SPPS) to deprotect all acid-labile side-chain protecting groups and cleave the peptide from the resin. iris-biotech.depeptide.com However, the rate of deprotection can be influenced by the position of the Asn(Trt) residue in the peptide sequence. For instance, when an Asn(Trt) residue is at the N-terminus, the removal of the trityl group can be slower, potentially requiring extended deprotection times. peptide.com Incomplete deprotection has also been observed when the Asn(Trt) residue is near a reduced peptide bond. nih.gov

Trityl Cation Formation and Scavenging

A key feature of the acid-mediated deprotection is the formation of a highly stable trityl cation (triphenylmethyl cation). total-synthesis.comsigmaaldrich.com This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. While stable, this carbocation is also a reactive electrophile that can lead to undesirable side reactions if not properly managed. total-synthesis.comresearchgate.net It can react with nucleophilic amino acid residues within the peptide sequence, such as tryptophan and tyrosine, leading to impurities. peptide.com

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. researchgate.netwpmucdn.com These are nucleophilic compounds that react with and neutralize the trityl cation. total-synthesis.com Common scavengers include triisopropylsilane (TIS) and water. researchgate.netwpmucdn.com TIS acts as a reducing agent, donating a hydride to the trityl cation in an irreversible reaction, thus effectively removing it from the reaction mixture. wpmucdn.comnih.gov Water can also act as a scavenger for carbocations. wpmucdn.com The deep yellow color often observed during the cleavage reaction is due to the trityl cation chromophore. thermofisher.comrsc.org

Table 1: Common Scavengers for Trityl Cation

| Scavenger | Role | Typical Concentration in Cleavage Cocktail |

|---|---|---|

| Triisopropylsilane (TIS) | Hydride donor to reduce the trityl cation. researchgate.netnih.gov | 1-5% researchgate.net |

| Water | Nucleophile to quench the trityl cation. wpmucdn.com | 2.5-5% researchgate.netpeptide.com |

| Phenol | Acts as a scavenger for various cationic species. peptide.com | 5% peptide.com |

Alternative Deprotection Methods (e.g., Lewis Acids, LiCl)

While strong acids are standard, alternative methods for trityl group removal exist, offering milder conditions that may be compatible with sensitive functional groups. ua.esacs.org

Lewis Acids: Lewis acids such as zinc bromide (ZnBr2), magnesium bromide (MgBr2), and boron trifluoride etherate (BF3·OEt2) can facilitate detritylation. total-synthesis.comacs.orgacs.org The mechanism involves the coordination of the Lewis acid to the protected group, which weakens the bond and promotes cleavage, again forming the trityl cation. total-synthesis.com These methods can be advantageous as they can tolerate other acid-labile groups like N-Boc and O-TBS under specific conditions. acs.orgfigshare.com A three-component system using a Lewis acid (like BF3·Et2O), a mild protic acid, and a reducing agent (triethylsilane) has been developed for rapid and mild detritylation. rsc.org

Lithium Chloride (LiCl): A simple and inexpensive method for the deprotection of trityl ethers involves heating with lithium chloride in methanol. ua.esresearchgate.net This procedure is considered mild and can be more compatible with various functional groups compared to strong acid methods. ua.es The proposed mechanism involves the formation of a trityl cation, which is then captured by the chloride ion to form trityl chloride. ua.es

Table 2: Alternative Trityl Deprotection Methods

| Reagent(s) | Conditions | Substrate Compatibility |

|---|---|---|

| Lewis Acids (e.g., ZnBr2, BF3·OEt2) | Room temperature in a solvent like CH2Cl2. acs.orgacs.org | Can be selective in the presence of other acid-labile groups. acs.orgfigshare.com |

Stability of Trityl Group under Fmoc Solid-Phase Peptide Synthesis Conditions

A fundamental requirement in SPPS is the "orthogonality" of protecting groups, meaning that one type of group can be removed without affecting others. iris-biotech.dealtabioscience.com The Fmoc/tBu strategy is a prime example of this principle. iris-biotech.deresearchgate.net The Nα-Fmoc group is temporary and removed at each cycle with a base, typically a solution of piperidine in DMF. iris-biotech.dealtabioscience.com The side-chain protecting groups, including Trt, are considered permanent during the synthesis and are only removed at the final acid cleavage step. iris-biotech.de

The trityl group on the asparagine side chain is stable under the basic conditions used for Fmoc group removal. altabioscience.comiris-biotech.de This stability is crucial for the integrity of the growing peptide chain. The bulky nature of the trityl group effectively shields the amide function it protects, and it is not susceptible to cleavage by the piperidine treatment used in the repetitive deprotection steps of Fmoc-SPPS. This ensures that the side chain remains protected throughout the chain assembly process, preventing unwanted side reactions.

Interplay of Protecting Groups in Complex Peptide Synthesis

The synthesis of complex peptides, particularly those containing modifications like N-methylation, presents significant challenges. nih.govmblintl.com The presence of an N-methyl group on the peptide backbone, as in Fmoc-N-Me-Asn(Trt)-OH, can sterically hinder coupling reactions, making the formation of the peptide bond more difficult. nih.govresearchgate.net

The successful synthesis of such peptides relies on the carefully orchestrated interplay of the orthogonal protecting groups:

Fmoc group (Temporary Nα-protection): Allows for the sequential addition of amino acids by being selectively removed with a base (piperidine) at each step. altabioscience.com

Trityl group (Permanent Side-Chain Protection): Protects the asparagine side-chain amide from participating in side reactions during coupling and is stable to the basic conditions of Fmoc removal. iris-biotech.de Its removal requires a separate chemical condition (strong acid). peptide.com

N-Methyl group (Backbone Modification): While conferring desirable properties to the final peptide, it introduces synthetic challenges. nih.govsemanticscholar.org The choice of coupling reagents and reaction conditions becomes critical to overcome the steric hindrance and achieve efficient acylation of the N-methylated amine.

This orthogonal protection scheme ensures that the deprotection and coupling reactions occur at the desired positions and times, enabling the synthesis of well-defined, complex peptide structures. The selection of the Trt group for asparagine side-chain protection is a key part of this strategy, providing robust protection during chain elongation and clean removal during the final cleavage step.

Application in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-N-Me-Asn(Trt)-OH as a Building Block

This compound is an amino acid derivative specifically designed for use in SPPS. The molecule is equipped with three key components essential for its function:

The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This temporary protecting group shields the alpha-amino group during the coupling reaction. It is base-labile and is selectively removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) to allow the subsequent amino acid to be coupled.

The N-β-Trt (trityl) group: This acid-labile group protects the side-chain amide of the asparagine residue. The bulky trityl group prevents undesirable side reactions, such as dehydration to a nitrile, during the activation of the carboxyl group, particularly when using carbodiimide (B86325) reagents. It remains stable throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin support with strong acids like trifluoroacetic acid (TFA).

The N-methyl group: This modification on the alpha-amino nitrogen is the feature of interest, converting the primary amine into a secondary amine.

The integration of this compound into a growing peptide chain follows the standard SPPS cycle of deprotection and coupling. After the removal of the Fmoc group from the resin-bound peptide, the activated this compound is introduced to form the new peptide bond. However, the presence of the N-methyl group introduces significant challenges to this process.

Challenges in Coupling N-Methylated Amino Acids in SPPS

The synthesis of peptides containing N-methylated amino acids is notoriously difficult. nih.gov The primary obstacle is the reduced reactivity of the N-methylated amino group, which complicates the formation of the amide bond. researchgate.net

The core challenge in incorporating this compound or any N-methylated amino acid stems from steric hindrance. researchgate.netcem.com The presence of a methyl group on the backbone amide nitrogen creates a secondary amine. This secondary amine is a less effective nucleophile compared to the primary amine of non-methylated amino acids. Furthermore, the methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid. researchgate.netresearchgate.net This steric clash significantly slows down the rate of amide bond formation, often leading to incomplete or failed coupling reactions, which results in deletion sequences in the final peptide product. researchgate.net This problem is especially pronounced when coupling another amino acid onto the N-terminal side of an N-methylated residue. researchgate.net

Impact on Peptide Chain Elongation

The primary effect is a significant reduction in the rate of acylation due to steric hindrance. scielo.org.mx The N-methyl group shields the alpha-amine of the preceding residue, making it a less accessible nucleophile. This necessitates the use of more aggressive coupling conditions, including higher excesses of reagents, more potent activators, longer reaction times, and double coupling protocols as previously discussed. peptide.comresearchgate.net

Furthermore, N-methylation can influence the conformation of the peptide backbone. The presence of the methyl group can favor a cis conformation of the amide bond, in contrast to the usual trans conformation. ub.edu This conformational shift can alter the secondary structure of the growing peptide, potentially increasing its propensity to aggregate on the resin. It can also make the peptide more susceptible to certain side reactions. For example, at the dipeptide stage, the presence of an N-methylated residue can increase the likelihood of diketopiperazine (DKP) formation, a side reaction where the N-terminal dipeptide cleaves from the resin, thereby terminating the chain. researchgate.netub.edu

Table 3: Summary of Impacts on Peptide Chain Elongation

| Aspect | Impact of Incorporating this compound | Mitigation Strategy |

|---|---|---|

| Coupling Kinetics | Significantly reduced reaction rates due to steric hindrance from the N-methyl group. scielo.org.mx | Use of potent coupling reagents (e.g., HATU), extended reaction times, and double coupling protocols. peptide.comresearchgate.net |

| Peptide Aggregation | Potential for increased aggregation due to conformational changes induced by the N-methyl group. | Use of low-load resins and aggregation-disrupting solvents or additives. nih.gov |

| Side Reactions | Increased risk of diketopiperazine (DKP) formation, especially at the dipeptide stage. ub.edu | Use of bulky resins (e.g., 2-chlorotrityl resin) which can reduce DKP formation; coupling of pre-formed dipeptides. merckmillipore.com |

| Yield & Purity | Potential for lower yield and increased deletion sequences if synthesis conditions are not optimized. researchgate.net | Careful optimization of coupling conditions and monitoring of reaction completion. iris-biotech.de |

Impact of N Methylation on Peptide Properties and Synthesis

Modulation of Peptide Conformation

The introduction of an N-methyl group into the peptide backbone significantly alters its conformational landscape. nih.gov This modification has several structural consequences:

Increased Cis-Amide Bond Population: N-methylation lowers the energy barrier between the trans and cis conformations of the peptide bond. fieldofscience.comub.edu While standard amide bonds overwhelmingly prefer the trans state, N-methylated bonds have a higher propensity to adopt the cis conformation, introducing unique kinks and turns that would otherwise be inaccessible. ub.edu

Elimination of Hydrogen Bonding: The methyl group replaces a backbone amide proton (N-H), which is a crucial hydrogen bond donor. fieldofscience.com This prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. nih.gov

This conformational control is a powerful tool in peptide design. By strategically placing N-methylated residues, chemists can stabilize specific three-dimensional structures required for biological activity while destabilizing inactive or aggregation-prone conformations. cipsm.denih.gov For instance, a complete library of N-methylated cyclic alanine (B10760859) pentapeptides was synthesized to systematically study how this modification impacts the backbone conformation, providing valuable data for designing bioactive peptides. researchgate.netnih.gov

Effects on Peptide Aggregation Kinetics

Peptide aggregation, particularly the formation of amyloid fibrils, is a significant challenge in the development of peptide therapeutics and is the pathogenic hallmark of diseases like Alzheimer's. nih.govresearchgate.net N-methylation serves as a potent strategy to inhibit this process.

N-methylated peptides act as "capping" agents. nih.gov They can bind to the growing end of a peptide aggregate through side-chain interactions, but because they lack the necessary backbone N-H group, they cannot form the hydrogen bonds required to propagate the β-sheet structure. nih.govresearchgate.net This effectively terminates the fibril elongation process. Research on inhibitors of beta-amyloid (Aβ) aggregation has demonstrated that N-methylated peptide inhibitors, sometimes called "meptides," effectively interfere with the aggregation process that leads to toxic oligomers. nih.govresearchgate.net

Influence on Metabolic Stability and Proteolytic Susceptibility

A primary obstacle for peptide-based drugs is their rapid degradation by proteases in the body. cipsm.deresearchgate.netnih.gov N-methylation provides a robust defense against enzymatic cleavage. fieldofscience.comresearchgate.net Proteases recognize and bind to their substrate peptides through specific interactions with the peptide backbone. The presence of a methyl group on the amide nitrogen sterically hinders the approach of the protease and disrupts the required binding conformation, rendering the peptide bond resistant to cleavage. fieldofscience.comnih.gov

This enhanced stability significantly prolongs the half-life of the peptide in vivo. cipsm.deresearchgate.net Studies have shown that multiple N-methylations can drastically improve the metabolic stability of peptides, a key step toward creating orally available peptide drugs. cipsm.denih.govsemanticscholar.org For example, substitution with N-methyl amino acids has been shown to enhance the stability of antimicrobial peptides in serum. nih.gov

Enhancement of Cell Permeability and Bioavailability

Poor membrane permeability is another major hurdle for peptide drugs, limiting their ability to reach intracellular targets and their potential for oral administration. nih.govsemanticscholar.orgnih.gov N-methylation is a widely used strategy to improve a peptide's ability to cross biological membranes. nih.govnih.gov The enhancement is attributed to several factors:

Increased Lipophilicity: The addition of a methyl group makes the peptide more hydrophobic (lipophilic), which favors partitioning into the lipid bilayer of cell membranes. nih.govfieldofscience.com

Conformational Rigidity: N-methylation can lock a peptide into a more compact, "membrane-permeable" conformation. This often involves stabilizing intramolecular hydrogen bonds, which effectively shield the remaining polar groups from the hydrophobic membrane interior, a phenomenon famously exemplified by the highly N-methylated drug cyclosporine A. nih.govfieldofscience.com

Research has consistently shown that N-methylation can improve the intestinal permeability of peptides, leading to enhanced oral bioavailability. ub.edusemanticscholar.orgacs.org One study reported that a tri-N-methylated version of a somatostatin (B550006) analog achieved an oral bioavailability of 10% in rats, a significant accomplishment for a peptide. cipsm.denih.gov

Alterations in Receptor Binding Affinity and Selectivity

The conformational rigidity imposed by N-methylation can have a profound impact on how a peptide interacts with its biological target. nih.gov By locking the peptide into a specific three-dimensional shape that closely mimics the "bioactive conformation," N-methylation can lead to a significant increase in binding affinity and potency. nih.gov

Furthermore, this strategy can dramatically improve receptor selectivity. researchgate.net Different receptor subtypes often have subtle differences in their binding pockets. A conformationally constrained N-methylated peptide may fit perfectly into the target receptor while being unable to bind to off-target subtypes, thereby reducing side effects. nih.gov For example, the sequential N-methylation of an unselective cyclic peptide integrin ligand led to a tremendous enhancement in its selectivity for different integrin receptor subtypes. researchgate.net This demonstrates the utility of N-methylation in fine-tuning the pharmacological profile of a peptide. cipsm.de

| Property | Effect of N-Methylation | Primary Mechanism |

|---|---|---|

| Conformation | Increased rigidity; higher cis-bond propensity | Steric hindrance and loss of H-bond donor fieldofscience.comnih.gov |

| Aggregation | Inhibited | Blocks β-sheet propagation by removing H-bond donor nih.gov |

| Metabolic Stability | Increased | Steric shielding prevents proteolytic cleavage fieldofscience.comnih.gov |

| Cell Permeability | Increased | Increased lipophilicity and adoption of permeable conformations nih.govfieldofscience.com |

| Receptor Affinity | Potentially increased | Stabilization of the bioactive conformation nih.gov |

| Hydrophobicity | Increased | Replacement of polar N-H with nonpolar CH3 group nih.govfieldofscience.com |

N-Methylation as a Design Strategy for Therapeutic Peptides

The collective benefits of N-methylation make it a cornerstone of modern therapeutic peptide design. nih.govresearchgate.netsemanticscholar.org By leveraging reagents like Fmoc-N-Me-Asn(Trt)-OH, medicinal chemists can systematically modify peptide candidates to overcome their traditional pharmacokinetic shortcomings. nih.govnih.gov This strategy, often referred to as an "N-methyl scan," involves synthesizing a series of analogues where each residue is sequentially replaced by its N-methylated counterpart to identify positions where the modification is most beneficial. cipsm.denih.gov

The ultimate goal is to create peptides that possess the high potency and selectivity of biologics combined with the favorable drug-like properties of small molecules, such as metabolic stability and oral bioavailability. nih.govnih.gov The successful clinical use of N-methylated peptides like cyclosporine A serves as a powerful testament to the potential of this approach. cipsm.deresearchgate.net As synthetic methods continue to improve, the strategic application of N-methylation will undoubtedly lead to the development of the next generation of peptide-based therapeutics. nih.govspringernature.com

Mechanistic Studies and Computational Approaches

Investigating Protecting Group Cleavage Mechanisms

The chemical synthesis of peptides relies on the sequential addition of amino acids, with protecting groups playing a pivotal role in preventing unwanted side reactions. Fmoc-N-Me-Asn(Trt)-OH utilizes two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminal amine and the acid-labile trityl (Trt) group for the side-chain amide of asparagine. The selective and efficient removal of these groups is fundamental to successful peptide synthesis.

Fmoc Group Cleavage:

The Fmoc group is typically removed under mild, non-hydrolytic basic conditions, a key feature of its utility in solid-phase peptide synthesis (SPPS). publish.csiro.au The cleavage process is a two-step mechanism initiated by a base, commonly a secondary amine like piperidine (B6355638). nih.gov

Proton Abstraction: The process begins with the abstraction of the acidic proton at the C9 position of the fluorene ring by the base. nih.govtotal-synthesis.com This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion, which is a stabilized cyclopentadienyl anion fused to two benzene rings. total-synthesis.com

β-Elimination: The stabilized carbanion then undergoes a β-elimination (E1cB mechanism), leading to the cleavage of the carbamate bond. total-synthesis.comthieme-connect.de This step releases the free N-terminal amine of the amino acid, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). nih.govluxembourg-bio.com

The secondary amine used for deprotection, such as piperidine, also serves as a scavenger, trapping the electrophilic DBF to form a stable adduct. nih.govtotal-synthesis.com This prevents DBF from participating in undesirable side reactions with the growing peptide chain. total-synthesis.com The reaction is typically rapid, often completing within minutes in polar aprotic solvents like dimethylformamide (DMF). total-synthesis.comthieme-connect.de

Trityl Group Cleavage:

The trityl (Trt) group, protecting the side-chain amide of the asparagine residue, is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids. total-synthesis.com This orthogonality is essential for selective deprotection during peptide synthesis. The final step in SPPS often involves a "cleavage cocktail," predominantly composed of trifluoroacetic acid (TFA), to simultaneously remove side-chain protecting groups and cleave the peptide from the resin support. wpmucdn.comiris-biotech.de

The mechanism for Trt group cleavage involves protonation of the amide nitrogen by the strong acid, followed by the departure of the highly stable triphenylmethyl (trityl) cation. total-synthesis.comiris-biotech.de The stability of this carbocation, due to the extensive resonance delocalization across the three phenyl rings, is a key driving force for the reaction.

| Protecting Group | Cleavage Reagent | Mechanism | Key Intermediate |

| Fmoc | Piperidine (in DMF) | Base-mediated β-elimination (E1cB) | Dibenzofulvene (DBF) |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) | Acid-mediated SN1-type reaction | Trityl cation |

This table summarizes the cleavage mechanisms for the Fmoc and Trityl protecting groups.

The liberated trityl cations are highly reactive electrophiles that can cause unwanted alkylation of sensitive amino acid residues like tryptophan or methionine. iris-biotech.dethermofisher.com To prevent these side reactions, scavengers such as water, triisopropylsilane (TIS), or dithiothreitol (DTT) are included in the TFA cleavage cocktail to trap the carbocations. wpmucdn.comiris-biotech.de

Computational Modeling of Protected Amino Acid Interactions

Computational chemistry provides powerful tools for understanding the conformational preferences and intermolecular interactions of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow researchers to explore molecular properties that are often difficult to probe experimentally. rsc.orgmdpi.com

Studies on N-methylated amino acid derivatives have shown that N-methylation significantly impacts the molecule's physicochemical properties. DFT calculations on model N-methylated amino acids revealed that methylation can lead to an increase in lipophilicity, aqueous solubility, polarizability, and dipole moment. rsc.org These models also indicate that N-methylation lowers the energy barrier for cis/trans isomerization of the amide bond, a critical factor influencing peptide backbone conformation. rsc.org

Computational models are used to predict the conformational preferences of amino acids within a peptide sequence. nih.gov For this compound, the bulky Fmoc and Trt groups, combined with the N-methyl group, impose significant conformational constraints. Molecular modeling can help predict the likely dihedral angles (phi and psi) of the amino acid backbone, which in turn influences the secondary structure of the resulting peptide. nih.gov These predictive studies are crucial for designing peptides with specific folded structures.

Simulations can also model the non-covalent interactions between the protected amino acid and its environment, such as solvent molecules or other residues in a growing peptide chain. This is particularly important during the coupling step of peptide synthesis, where steric hindrance can affect reaction efficiency. By modeling the approach of an incoming activated amino acid, computational methods can help rationalize experimental observations of coupling difficulties associated with sterically hindered residues. bioengineer.orgresearchgate.net

| Computational Method | Application to Protected Amino Acids | Insights Gained |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Effects of N-methylation on solubility, lipophilicity, and amide bond isomerization energy. rsc.org |

| Molecular Dynamics (MD) | Simulating molecular motion over time. | Predicting conformational preferences, backbone dihedral angles, and dynamic behavior in solution. mdpi.comresearchgate.net |

| Monte Carlo Methods | Exploring conformational space. | Identifying low-energy conformations and understanding the impact of bulky protecting groups on peptide structure. nih.gov |

This table outlines the application of various computational methods to study protected amino acids.

Studies on Steric Effects in N-Methylated Amino Acid Chemistry

A defining characteristic of N-methylated amino acids is the increased steric bulk around the peptide backbone. cem.com The replacement of a small hydrogen atom on the amide nitrogen with a larger methyl group has profound consequences for peptide synthesis and structure. nih.gov This steric hindrance is further amplified in this compound by the presence of the very large Fmoc and Trityl protecting groups.

During solid-phase peptide synthesis, the steric bulk of N-methylated residues significantly slows down the kinetics of the coupling reaction. bioengineer.orgsci-hub.ru The N-methyl group, along with the amino acid side chain and the protecting groups, can physically obstruct the approach of the incoming activated amino acid to the N-terminal amine, leading to incomplete couplings and the formation of deletion sequences. sci-hub.ru This is a major challenge in the synthesis of peptides containing multiple N-methylated residues. bioengineer.orgresearchgate.net

To overcome these steric challenges, researchers have developed various strategies:

Specialized Coupling Reagents: The use of highly reactive coupling reagents can help to accelerate the sluggish reaction rates. researchgate.net

Microwave-Assisted Synthesis: Microwave energy can be applied to drive difficult couplings to completion by increasing the kinetic energy of the reactants. cem.com

Double Coupling: Repeating the coupling step can help to ensure that the reaction goes to completion, improving the yield of the desired peptide. sci-hub.ru

| Feature | Consequence of Steric Effects |

| Peptide Synthesis | Slower coupling kinetics, incomplete reactions, lower yields. bioengineer.orgsci-hub.ru |

| Peptide Conformation | Restricted backbone rotation, favoring trans amide bonds. nih.gov |

| Secondary Structure | Potential destabilization of helical structures. nih.gov |

| Bioactivity | Can pre-organize peptides into specific conformations, enhancing receptor binding. nih.gov |

This table summarizes the impact of steric effects arising from N-methylation in peptide chemistry.

Advanced Synthetic Strategies and Innovations

Micro-Flow Technology in Peptide Synthesis Incorporating N-Methylated Residues

Micro-flow technology has emerged as a powerful tool in peptide synthesis, offering precise control over reaction conditions such as temperature, pressure, and reaction time. This technology utilizes microreactors with small channel dimensions, leading to rapid mixing and efficient heat transfer, which can be particularly advantageous for challenging coupling reactions involving sterically hindered N-methylated amino acids.

Key Features of Micro-Flow Synthesis:

| Feature | Advantage in N-Methylated Peptide Synthesis |

| Precise Reaction Control | Minimizes side reactions and racemization, which can be more prevalent with N-methylated residues. |

| Rapid Mixing | Ensures efficient activation and coupling of sterically hindered amino acids like Fmoc-N-Me-Asn(Trt)-OH. |

| Enhanced Heat Transfer | Allows for rapid temperature adjustments, enabling the use of elevated temperatures to overcome the kinetic barriers of difficult couplings without significant degradation. |

| Scalability | Offers a straightforward path from laboratory-scale synthesis to larger-scale production. |

Research Findings:

While specific studies detailing the use of this compound in micro-flow systems are not extensively documented, the principles of this technology are highly applicable. The coupling of an N-methylated amino acid to another residue, or the coupling of an amino acid to an N-methylated N-terminus, is notoriously slow and often incomplete in traditional batch synthesis. The enhanced control and efficiency of micro-flow reactors can significantly improve the yields and purity of peptides containing such modifications. For instance, the precise temperature control can be leveraged to find the optimal balance between overcoming the activation energy for the coupling and preventing side-chain degradation or racemization.

Automated Synthesis Techniques for N-Methylated Peptides

Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides in a reliable and high-throughput manner. The integration of N-methylated amino acids like this compound into automated protocols requires special considerations to overcome the inherent synthetic challenges.

Modern automated peptide synthesizers offer a range of features that can be optimized for the incorporation of N-methylated residues:

Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate the slow coupling reactions associated with N-methylated amino acids. The focused heating increases the kinetic energy of the molecules, leading to faster reaction rates and higher coupling efficiencies.

Specialized Coupling Reagents: Automated systems can be programmed to use more potent coupling reagents, such as those based on phosphonium or uranium salts (e.g., PyBOP, HATU), which are often necessary for activating the sterically hindered carboxylic acid of this compound.

Extended Coupling Times and Double Coupling: Automation allows for the easy implementation of extended coupling times or "double coupling" cycles for particularly difficult steps without significant manual intervention.

Challenges and Solutions in Automated Synthesis:

| Challenge | Automated Synthesis Solution |

| Slow Coupling Kinetics | Microwave heating, use of potent coupling reagents (e.g., HATU, PyBOP), and extended reaction times. |

| Incomplete Reactions | Programmed double or triple coupling cycles at the challenging position. |

| Aggregation of the Growing Peptide Chain | Use of specialized resins and solvent systems, and incorporation of disrupting elements. |

Research has shown that automated synthesizers equipped with microwave technology can significantly improve the synthesis of "difficult" sequences, including those rich in N-methylated amino acids. While specific protocols for this compound are often proprietary or part of broader studies, the general consensus is that a combination of microwave heating and optimized coupling reagent selection is key to successfully incorporating this and other N-methylated building blocks in an automated fashion.

Time-Reduced N-Methylation Procedures

While the use of pre-synthesized this compound is a common strategy, on-resin N-methylation of an asparagine residue offers an alternative approach. Traditional on-resin methylation methods can be time-consuming, often requiring several hours for the multi-step process of protection, methylation, and deprotection of the backbone amide. Recent innovations have focused on significantly reducing the time required for these procedures.

One of the established methods for on-resin N-methylation involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group. The standard protocol can take up to 4 hours. However, recent studies have demonstrated that this process can be accelerated to as little as 40 minutes through optimization of reagents and reaction conditions.

Optimized On-Resin N-Methylation Steps:

| Step | Traditional Time | Reduced Time | Key Optimization |

| Sulfonylation (o-NBS protection) | ~2 hours | ~15 minutes | Use of activating agents and optimized temperature. |

| Methylation | ~1 hour | ~15 minutes | Efficient methylating agents and optimized base. |

| Desulfonylation | ~1 hour | ~10 minutes | Effective thiol-based cleavage cocktails. |

Designed N-Methylated Peptide Library Synthesis

The systematic N-methylation of a peptide backbone, often referred to as an "N-methyl scan," is a powerful strategy for exploring the structure-activity relationship (SAR) of a peptide lead. By replacing specific amide bonds with N-methyl amides, it is possible to map the conformational requirements for biological activity and identify key hydrogen bonds. The synthesis of a library of N-methylated peptide analogues can provide valuable insights into improving a peptide's pharmacokinetic properties.

Principles of N-Methylated Peptide Library Design:

Systematic Substitution: Each amide bond in the parent peptide is systematically replaced with an N-methyl amide in a series of analogues.

Conformational Probing: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, providing insights into the bioactive conformation.

Property Enhancement: The library can be screened for analogues with improved properties such as increased proteolytic stability, enhanced membrane permeability, and improved oral bioavailability.

The synthesis of such libraries can be facilitated by automated peptide synthesizers, which can perform the repetitive steps of peptide synthesis and on-resin N-methylation in a high-throughput manner. This compound is a crucial building block for these libraries, allowing for the specific incorporation of an N-methylated asparagine at desired positions. The Trt protection of the side-chain amide is essential to prevent side reactions during synthesis.

Example of an N-Methyl Scan Library Design:

For a hypothetical peptide sequence, e.g., Phe-Asn-Gly-Ala, a library of N-methylated analogues would be synthesized:

| Parent Peptide | Phe-Asn-Gly-Ala |

| Analogue 1 | Phe-(N-Me)Asn-Gly-Ala |

| Analogue 2 | Phe-Asn-(N-Me)Gly-Ala |

| Analogue 3 | Phe-Asn-Gly-(N-Me)Ala |

By comparing the biological activity and properties of these analogues to the parent peptide, researchers can deduce the importance of each backbone amide hydrogen for the peptide's function and stability.

Challenges and Side Reactions in Peptide Synthesis Involving Fmoc N Me Asn Trt Oh

Aspartimide Formation and Related By-products

While the primary side reaction for asparagine itself is dehydration, the focus here is on the influence of incorporating Fmoc-N-Me-Asn(Trt)-OH in sequences prone to aspartimide formation originating from a preceding Asp residue.

The propensity for aspartimide formation is highly dependent on the amino acid residue following the aspartic acid. iris-biotech.de Sterically unhindered residues are particularly problematic as they allow the backbone amide nitrogen to readily approach the Asp side-chain ester for cyclization. The most susceptible sequences are:

Asp-Gly: Glycine, lacking a side chain, is the most flexible residue, making the Asp-Gly sequence exceptionally prone to aspartimide formation. nih.gov

Asp-Asn: The asparagine side chain offers little steric hindrance, rendering this sequence highly susceptible. nih.gov

Asp-Ser and Asp-Ala: These sequences also exhibit a significant tendency for this side reaction.

A systematic study employing model peptides of the sequence H-Val-Lys-Asp-Xaa-Tyr-Ile-OH found that considerable amounts of by-products were formed when the 'Xaa' residue was Asp(OtBu), Arg(Pbf), and Asn(Mtt). nih.gov The incorporation of an N-methylated residue like N-Me-Asn at the i+1 position fundamentally alters the reaction landscape. The N-methylation renders the backbone amide a tertiary amine, which lacks the proton necessary for the subsequent steps of the canonical mechanism and is a weaker nucleophile. This structural change is expected to significantly suppress or prevent aspartimide formation originating from the preceding Asp residue.

| Sequence Motif | Propensity for Aspartimide Formation | Reference |

| Asp-Gly | Very High | nih.gov |

| Asp-Asn | High | nih.gov |

| Asp-Arg | High | nih.gov |

| Asp-Ser | Moderate | - |

| Asp-Ala | Moderate | - |

| Asp-(N-Me-Asn) | Very Low (Theoretically) | - |

The formation of the aspartimide intermediate is the starting point for a series of deleterious transformations that can yield up to nine different by-products. sigmaaldrich.com

Cyclization: The process begins with the base-catalyzed intramolecular attack of the backbone amide nitrogen on the Asp side-chain β-carboxyl group, forming the succinimide ring, known as the aspartimide. iris-biotech.de

Epimerization: The α-carbon of the aspartimide is highly susceptible to base-catalyzed epimerization, leading to a loss of chiral purity and the formation of D-Asp isomers. sigmaaldrich.com

Ring-Opening: The unstable aspartimide ring can be opened by nucleophiles.

Hydrolysis: Attack by water during synthesis or purification opens the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group. nih.govresearchgate.net

Piperidide Formation: The piperidine (B6355638) used for Fmoc deprotection can also attack the aspartimide, leading to the formation of α- and β-piperidide adducts. iris-biotech.de

These transformations result in a complex mixture of impurities that are often difficult to separate from the target peptide due to similar masses and chromatographic properties. sigmaaldrich.com The use of an N-methylated residue like this compound immediately following an Asp residue is a powerful strategy to prevent this entire cascade by blocking the initial cyclization step.

Given the severity of the aspartimide problem, several strategies have been developed to mitigate its occurrence. These approaches focus on sterically hindering the cyclization, modifying the backbone electronics, or altering the deprotection conditions.

One of the most common strategies is to increase the steric bulk of the ester protecting group on the Asp side chain. researchgate.net The rationale is that a larger group will physically shield the side-chain carbonyl from the nucleophilic attack of the backbone amide. While the standard tert-butyl (OtBu) group offers some protection, more demanding groups have been shown to be more effective.

A study on the model peptide VKDGYI demonstrated the effectiveness of bulkier protecting groups compared to the standard OtBu.

| Asp Protecting Group | Structure | % Target Peptide after 200 min Piperidine Treatment | Reference |

| O-tert-butyl (OtBu) | -C(CH₃)₃ | 20.9% | sigmaaldrich.com |

| O-3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | 80.1% | sigmaaldrich.com |

| 3,5-di-tert-butyl-4-hydroxybenzyl (OBno) | -CH₂-C₆H₂-(tBu)₂-OH | 99.8% | sigmaaldrich.com |

These results show a clear trend: as the steric demand of the protecting group increases, the rate of aspartimide formation decreases significantly. researchgate.net

An alternative and highly effective approach is to temporarily protect the backbone amide nitrogen of the residue following the Asp, thereby removing its nucleophilicity. peptide.com The 2,4-dimethoxybenzyl (Dmb) group is a commonly used auxiliary protecting group for this purpose. researchgate.net It is introduced as part of a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

The Dmb group effectively blocks the initial cyclization step. peptide.com This strategy is conceptually similar to using an N-methylated residue like this compound, as both modifications render the backbone amide nitrogen non-nucleophilic. The Dmb group has the advantage of being removable during the final trifluoroacetic acid (TFA) cleavage, regenerating the native peptide backbone. researchgate.net However, coupling onto a Dmb-protected amine can be sterically hindered and may require optimized conditions.

Modifying the Fmoc deprotection conditions can also reduce the rate of aspartimide formation. The reaction is base-catalyzed, so tempering the basicity of the piperidine solution can be effective. This is often achieved by adding a weak acid. nih.gov

Hydroxybenzotriazole (HOBt): The addition of HOBt to the piperidine/DMF deprotection solution is a well-established method to suppress aspartimide formation. researchgate.net

Formic Acid: Adding a small percentage of formic acid to the piperidine solution has also been shown to efficiently prevent the formation of aspartimide-related side products. nih.gov

While effective at reducing the extent of the side reaction, these methods may not completely eliminate it, especially in highly susceptible sequences. researchgate.net Furthermore, altering deprotection cocktails can sometimes lead to incomplete Fmoc removal, requiring a careful balance of conditions.

Strategies for Suppression of Aspartimide Formation

Pseudoproline Dipeptides to Influence Conformation

The presence of N-methylated residues can alter the peptide backbone conformation, potentially leading to aggregation and difficult couplings during SPPS. Pseudoproline dipeptides are powerful tools to disrupt these secondary structures. These dipeptides, derived from serine or threonine, introduce a temporary "kink" in the peptide chain, which interferes with inter-chain hydrogen bonding and aggregation. mdpi.comchemrxiv.org

For sequences containing N-methylated asparagine, pre-formed pseudoproline dipeptides can be utilized to improve synthetic outcomes. Commercially available reagents such as Fmoc-Asn(Trt)-Ser(ψMe,Mepro)-OH and Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH are designed for this purpose. The oxazolidine ring of the pseudoproline moiety is introduced during synthesis and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine or threonine residue. The use of these dipeptides can lead to more efficient and predictable synthesis of complex peptides containing this compound.

Epimerization (Racemization)

Epimerization, the change in configuration at a chiral center, is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate from the desired product.

Epimerization in N-Methylated Amino Acids

N-methylated amino acids are known to be more susceptible to racemization compared to their non-methylated counterparts. The electron-donating nature of the methyl group can increase the acidity of the α-proton, making it more susceptible to abstraction by base, which is the initiating step for racemization. This is a particular concern during the activation and coupling steps of SPPS, where bases are commonly used. Studies have shown that the coupling of N-methylated amino acids can be slow due to steric hindrance, and under basic conditions, this can lead to partial epimerization. mdpi.com

Factors Influencing Racemization (e.g., Carboxy Activation, Cleavage Conditions)

Several factors during the peptide synthesis cycle can influence the extent of racemization of this compound.

Carboxy Activation: The method of carboxyl group activation is critical. The formation of highly activated intermediates, such as symmetric anhydrides or some active esters, can increase the risk of racemization. The choice of coupling reagent and additives plays a crucial role in minimizing this side reaction. Reagents like HATU in the presence of a hindered base like diisopropylethylamine (DIEA) can lead to epimerization, especially with slow coupling reactions. mdpi.com The use of additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives can help to suppress racemization.

Base: The type and concentration of the base used during coupling and Fmoc deprotection are significant. Stronger, less sterically hindered bases can increase the rate of α-proton abstraction and thus promote racemization. The use of weaker or more hindered bases is often preferred.

Cleavage Conditions: While racemization primarily occurs during the coupling steps, the final cleavage from the resin is also a critical step. The acidic conditions used for cleavage can also contribute to epimerization, although it is generally less pronounced than during coupling.

| Coupling Conditions | Observed Racemization | Amino Acid Context |

| HATU/DIPEA | Partial epimerization | Coupling of N-methylated serine |

| DIC/HOAt | No epimerization observed | Coupling of N-methylated serine |

| HATU/HOAt with NMM | High epimerization | Fmoc-Ser(Trt)-OH |

This table provides examples of how coupling conditions can influence epimerization, based on studies with similar amino acid derivatives.

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based SPPS, leading to the cleavage of the N-terminal dipeptide from the resin-bound peptide chain.

Prevalence in Fmoc-Based Solid-Phase Peptide Synthesis

DKP formation is particularly prevalent during the synthesis of the third amino acid. After the removal of the Fmoc group from the second amino acid, the free N-terminal amine can nucleophilically attack the ester linkage of the first amino acid to the resin, releasing a cyclic dipeptide (the diketopiperazine). This intramolecular cyclization is often rapid and can significantly reduce the yield of the desired full-length peptide. iris-biotech.deresearchgate.net The rate of DKP formation is sequence-dependent, with certain amino acid combinations being more prone to this side reaction.

Role of N-Methylated Amino Acids in DKP Formation

The presence of an N-methylated amino acid at the N-terminus of a dipeptide-resin can significantly increase the rate of DKP formation. The N-methyl group can promote the adoption of a cis-amide bond conformation between the first and second amino acid residues. This cis conformation brings the N-terminal amine in close proximity to the C-terminal ester carbonyl, thereby facilitating the intramolecular cyclization that leads to DKP formation. The steric hindrance of the N-methyl group can also slow down the subsequent coupling of the third amino acid, providing a larger window of opportunity for DKP formation to occur. nih.gov

| Factor | Influence on DKP Formation |

| N-Methylated Amino Acid at N-terminus | Promotes cis-amide bond, increasing DKP formation rate. |

| Steric Hindrance of N-Methyl Group | Slows subsequent coupling, allowing more time for DKP formation. |

| Resin Type | Sterically hindered resins (e.g., 2-chlorotrityl chloride resin) can suppress DKP formation. |

| Fmoc Deprotection Conditions | Use of milder bases or shorter deprotection times can reduce DKP formation. |

Mitigation Strategies (e.g., Resin Selection, Coupling Reagents)

The primary challenge associated with this compound is the steric hindrance caused by the N-methyl group, which makes the acylation of the secondary amine difficult. This can lead to incomplete or slow coupling reactions, resulting in deletion sequences. To overcome these challenges, several mitigation strategies focusing on the choice of coupling reagents and reaction conditions have been developed.

Coupling Reagents: Standard coupling reagents may be inefficient for mediating peptide bond formation with sterically hindered N-methylated amino acids. More potent activating reagents are often required. Phosphonium and aminium/uronium salt-based reagents, particularly those based on the triazoles HOBt and HOAt, have proven effective. Reagents such as HATU, PyAOP, and PyBOP are frequently recommended for difficult couplings involving N-methylated residues. HATU, in particular, is noted for its success in these challenging couplings. The use of microwave-enhanced SPPS can also be a valuable strategy, as the application of microwave energy can drive difficult couplings of bulky amino acids toward completion efficiently.

Resin Selection: While coupling reagents are the primary tool to address the steric hindrance of N-methylation, the choice of solid support can help mitigate other potential side reactions. For instance, diketopiperazine formation is a common side reaction, especially at the dipeptide stage. Utilizing a sterically bulky resin, such as a 2-chlorotrityl chloride resin, can inhibit the formation of diketopiperazines.

Below is a table summarizing coupling reagents suitable for hindered amino acids like this compound.

| Coupling Reagent | Type | Notes | Citations |

| HATU | Aminium/Uronium Salt | Highly effective for coupling N-methyl amino acids. Often used with a base like DIPEA. | |

| HBTU/TBTU | Aminium/Uronium Salt | Popular coupling agents, but may be less effective than HATU for severely hindered couplings. | |

| PyAOP | Phosphonium Salt | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. | |

| PyBOP | Phosphonium Salt | A promising coupling reagent for hindered couplings, often used with HOAt. | |

| DIC/HOAt | Carbodiimide (B86325)/Additive | The combination of a carbodiimide with 1-hydroxy-7-azabenzotriazole (HOAt) has shown superior results for coupling sterically hindered amino acids. | |

| BOP-Cl | Phosphonium Salt | Has been used to attach sterically demanding Fmoc-α,α-dialkylamino acids to resins. |